Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-
Overview
Description
Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-(1,2,4,5-tetrazine-3,6-diyl)diphenol is 266.08037557 g/mol and the complexity rating of the compound is 264. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4,4’-(1,2,4,5-tetrazine-3,6-diyl)diphenol is to act as a linker in the construction of three-dimensional metal–organic frameworks (MOFs) . This compound has been designed and explored with the aim of using it as a linker to construct MOFs .
Mode of Action
The compound interacts with its targets by forming a three-dimensional structure, wherein the layers formed by potassium ions and carboxylate groups are separated by this organic ligand . It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .
Biochemical Pathways
The affected pathways involve the construction of three-dimensional metal–organic frameworks (MOFs). The compound’s interaction with potassium ions and carboxylate groups leads to the formation of a three-dimensional structure .
Result of Action
The result of the compound’s action is the formation of a three-dimensional metal–organic framework (MOF). This MOF is formed by layers of potassium ions and carboxylate groups, separated by the organic ligand .
Properties
IUPAC Name |
4-[6-(4-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-11-5-1-9(2-6-11)13-15-17-14(18-16-13)10-3-7-12(20)8-4-10/h1-8,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOMHYIJGJUENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419390 | |
Record name | Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118795-59-8 | |
Record name | Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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